3-amino-N-(2-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-N-(2-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by its unique structure, which includes a thienoquinoline core, an amino group, and a chlorobenzyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the phosphoinositide-specific phospholipase C-γ (PLC-γ) enzyme . PLC-γ is a key enzyme involved in cell signaling and is linked to cell motility, which is crucial for the invasion and dissemination of tumor cells .
Mode of Action
The compound acts as a putative inhibitor of the PLC-γ enzyme . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. The side chains of the amino acids His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the compound, and a lipophilic pocket is occupied by the phenyl moiety .
Biochemical Pathways
The inhibition of PLC-γ affects the phosphoinositide signaling pathway , which plays a significant role in cell proliferation, differentiation, and migration . By inhibiting PLC-γ, the compound disrupts this pathway, leading to changes in cell behavior.
Result of Action
The compound has shown anti-proliferative activity against a host of breast cancer cell lines, with IC50 values in the low nanomolar range . It has been observed to arrest the cell cycle in the G2/M phases . Furthermore, the morphology and cell migration of the MDA-MB-231 breast cancer cell line are severely affected by the administration of the compound .
Preparation Methods
The synthesis of 3-amino-N-(2-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate precursors to form the thienoquinoline structure.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Attachment of the Chlorobenzyl Moiety: This step involves the reaction of the thienoquinoline intermediate with 2-chlorobenzyl chloride under basic conditions.
Final Functionalization:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-amino-N-(2-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thienoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the chlorobenzyl moiety, leading to the formation of various substituted derivatives.
Amidation: The carboxamide group can undergo further functionalization through amidation reactions with different amines.
Scientific Research Applications
3-amino-N-(2-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds to 3-amino-N-(2-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide include other thienoquinoline derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological properties.
Properties
IUPAC Name |
3-amino-N-[(2-chlorophenyl)methyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c1-2-12-7-8-17-14(9-12)10-15-18(23)19(27-21(15)25-17)20(26)24-11-13-5-3-4-6-16(13)22/h3-6,10,12H,2,7-9,11,23H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFVPVQGJGUJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC=CC=C4Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.